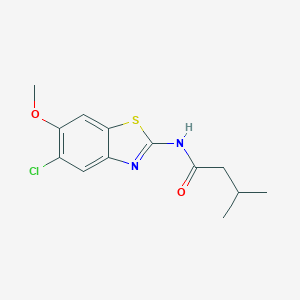
N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "IDB" and has been synthesized using different methods.
Wirkmechanismus
The mechanism of action of N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide involves its binding to proteins. The compound has been shown to selectively bind to proteins that contain a specific amino acid sequence. This binding leads to a change in the fluorescence properties of the compound, which can be used to visualize protein-protein interactions.
Biochemical and Physiological Effects:
N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide has been shown to have minimal toxicity and does not affect cell viability. The compound has been used to study protein-protein interactions in various biological systems, including cancer cells and neurons. The compound has also been shown to have potential applications in drug discovery and development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide is its selectivity for proteins containing a specific amino acid sequence. This selectivity allows for the visualization of specific protein-protein interactions in living cells. However, one of the limitations of this compound is its relatively low fluorescence intensity, which can limit its use in certain applications.
Zukünftige Richtungen
For research include the development of more potent and selective probes and the use of this compound in the diagnosis and treatment of diseases.
Synthesemethoden
The synthesis of N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide has been achieved using different methods. One of the most common methods involves the reaction of 4-iodo-2,5-dimethylphenol with 3,5-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide has been extensively studied for its potential applications in various fields. One of the major areas of research is its use as a fluorescent probe for imaging biological systems. This compound has been shown to selectively bind to proteins and can be used to visualize protein-protein interactions in living cells.
Eigenschaften
Molekularformel |
C17H18INO3 |
|---|---|
Molekulargewicht |
411.23 g/mol |
IUPAC-Name |
N-(4-iodo-2,5-dimethylphenyl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C17H18INO3/c1-10-6-16(11(2)5-15(10)18)19-17(20)12-7-13(21-3)9-14(8-12)22-4/h5-9H,1-4H3,(H,19,20) |
InChI-Schlüssel |
ZICDKFFILBYTAK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC(=CC(=C2)OC)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1I)C)NC(=O)C2=CC(=CC(=C2)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-{[(4-ethylphenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244500.png)
![N-(4-methoxy-3-{[(4-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244501.png)
![N-(4-methoxy-3-{[(2-methylphenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B244502.png)
![N-{4-methoxy-3-[(phenoxyacetyl)amino]phenyl}-2-furamide](/img/structure/B244503.png)
![N-(3-{[(4-chlorophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244504.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}-4-methoxyphenyl)-2-furamide](/img/structure/B244505.png)
![N-{3-[(4-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244506.png)
![N-{3-[(4-isopropoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244510.png)
![N-{4-methoxy-3-[(4-propoxybenzoyl)amino]phenyl}-2-furamide](/img/structure/B244511.png)
![N-{3-[(4-ethoxybenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B244512.png)
![2-fluoro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B244517.png)
![N-[2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methylpropanamide](/img/structure/B244519.png)

![N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B244523.png)